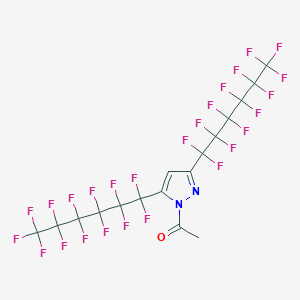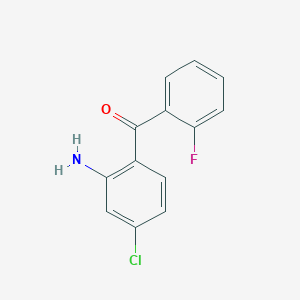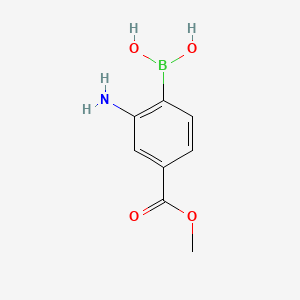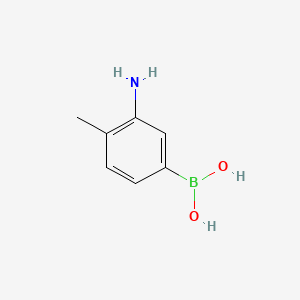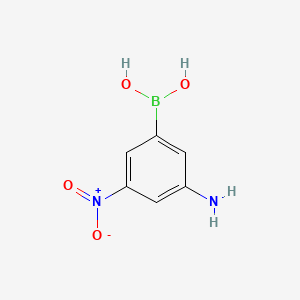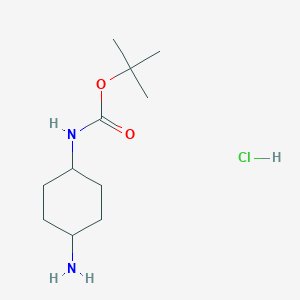
trans-N-Boc-1,4-cyclohexanediamine hydrochloride
Vue d'ensemble
Description
“trans-N-Boc-1,4-cyclohexanediamine hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 . It is also known by other names such as “tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride” and “cis-N-Boc-1,4-cyclohexanediamine hydrochloride” among others . The molecular weight of this compound is 250.76 g/mol .
Synthesis Analysis
The synthesis of “trans-N-Boc-1,4-cyclohexanediamine hydrochloride” involves a stirred solution of (1r,4r)-cyclohexane-1,4-diamine in MeOH at 0° C. (Boc)2O is then added to the reaction mixture which is stirred at room temperature for 16 hours .Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride" . The InChI code is “1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H” and the Canonical SMILES is "CC©©OC(=O)NC1CCC(CC1)N.Cl" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.76 g/mol . It has a hydrogen bond donor count of 3 .Applications De Recherche Scientifique
V1A Receptor Antagonist Development
trans-N-Boc-1,4-cyclohexanediamine hydrochloride has been utilized in the development and study of an orally bioavailable and selective V1A receptor antagonist. This application is significant in the field of pharmacology as V1A receptor antagonists can potentially be used to treat conditions such as dysmenorrhea, endometriosis, and cardiovascular diseases .
Monomer for Polymer Production
The compound has also been shown to be useful as a monomer in the production of polycarbonates, polyethers, and polyesters. These materials have a wide range of applications, including the manufacturing of plastics, fibers, and other synthetic materials .
Structure-Directing Agent
In materials science, trans-N-Boc-1,4-cyclohexanediamine hydrochloride has been employed as a structure-directing agent in the synthesis of novel two-dimensional layered zinc phosphate. This showcases its role in facilitating the creation of new materials with potential uses in catalysis, separation processes, or as precursors for other functional materials .
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, also known as tert-Butyl (4-aminocyclohexyl)carbamate hydrochloride, is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .
Mode of Action
The compound interacts with the V1A receptor in a manner that results in the antagonism of the receptor . This means that it prevents vasopressin from binding to the receptor and exerting its effects
Biochemical Pathways
The antagonism of the V1A receptor by trans-N-Boc-1,4-cyclohexanediamine hydrochloride affects the vasopressin-regulated water reabsorption pathway . By blocking the action of vasopressin, the compound can potentially alter the balance of water in the body .
Result of Action
The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine hydrochloride’s action are primarily related to its antagonism of the V1A receptor . By blocking the action of vasopressin, it can potentially alter the balance of water in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-N-Boc-1,4-cyclohexanediamine hydrochloride. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s hydration status, kidney function, and the presence of other medications.
Propriétés
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHXKUCQETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373209 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Boc-1,4-cyclohexanediamine hydrochloride | |
CAS RN |
946002-43-3 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



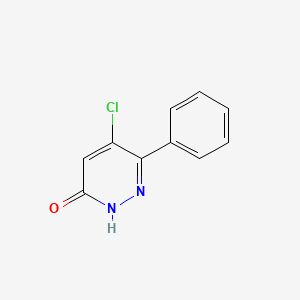
![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

